molecular formula C20H16N4OS2 B2703775 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide CAS No. 1797160-73-6

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2703775
CAS RN: 1797160-73-6
M. Wt: 392.5
InChI Key: LEXZBRWPXHMCSL-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with potential therapeutic properties . It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The product obtained was pale yellow color from N - (4-methyl-3- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) (0.1 g, 0.257 mmol), 4-nitrobenzene sulfonyl chloride (9a) (0.055 g, 0.257 mmol) and triethylamine (0.078 g, 0.772 mmol) .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The reaction mixture was monitored by TLC . The N - (4-methyl-3- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide ( 8) was dissolved in dry dichloromethane. To this reaction mixture triethylamine was added and cooled to 0–5 °C in ice bath. Then different sulfonyl chlorides 9 ( a – f) are added .


Physical And Chemical Properties Analysis

The compound has been characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The 1 H-NMR δ: 9.23 (s, 1H, –CO–NH), 8.92 (d, 1H, Py-H), 8.75 (dd, 1H, Py-H), 8.60 (s, 1H, -NH), 8.47 (d, 1H, pyrimidyl-H), 8.40 (d, 2H, Ar–H), 8.30 (d, 1H, Py-H), 8.15 (d, 2H, Ar–H), 7.43 (dd, 1H, Py-H), 7.30 (d, 1H, pyrimidyl-H), 6.71 (d, 1H, Ar–H), 6.69 (d, 1H, Ar–H), 6.35 (dd, 1H, Ar–H), 3.50 (t, 2H, –CH 2), 3.25 (t, 2H, –CH 2), 2.80–2.88 (bs, 1H, –CH), 2.38 (t, 2H, –CH 2), 2.12 (t, 2H, –CH 2), 2.03 (s, 3H, –CH 3) .

Scientific Research Applications

Anticancer Agents and Tyrosine Kinase Inhibition

Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases. The compound binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds and hydrophobic interactions. Structural studies have revealed its flexible nature, with two main conformations: an extended form and a folded form .

Neuroprotective Potential

Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been investigated for their neuroprotective properties. In particular, they show promise as potential agents for protecting dopaminergic neurons in Parkinson’s disease .

Herbicidal Activities

Novel derivatives of this compound, when modified with fluorine-containing phenyl groups, exhibit moderate to good herbicidal activities. These findings suggest potential applications in agriculture and weed control .

Anti-Inflammatory and Analgesic Agents

Researchers have synthesized a series of compounds containing the thiazole moiety. Among them, 3-[4’-(p-chlorophenyl)thiazol-2’-yl]-2-[(substituted azetidinone thiazolidinone)-aminomethyl]quinazolin-4-ones have been evaluated for their anti-inflammatory and analgesic activities .

Biologically Active Compounds

Thiophene-based analogs, including our compound of interest, have fascinated scientists due to their diverse biological activities. These compounds play a vital role in medicinal chemistry, offering potential for drug development and optimization .

Crystallography and Structural Studies

Beyond its applications, understanding the crystal structure of this compound is essential. Researchers have characterized its extended conformation and infinite H-bonded chains formed through amide, amine, and pyrimidine groups. Such studies contribute to our knowledge of molecular interactions and behavior .

properties

IUPAC Name

4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-13-9-18(26-11-13)19(25)22-15-6-4-14(5-7-15)17-12-27-20(24-17)23-16-3-2-8-21-10-16/h2-12H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZBRWPXHMCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide

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